molecular formula C14H12O3 B6377678 2-Formyl-6-(3-hydroxymethylphenyl)phenol CAS No. 1261918-75-5

2-Formyl-6-(3-hydroxymethylphenyl)phenol

Cat. No.: B6377678
CAS No.: 1261918-75-5
M. Wt: 228.24 g/mol
InChI Key: QUQHHBPRSZZWOP-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-hydroxymethylphenyl)phenol is an organic compound with a complex structure that includes both aldehyde and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(3-hydroxymethylphenyl)phenol typically involves the reaction of phenols with formaldehyde under specific conditions. One common method involves the use of paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine. This reaction yields the desired hydroxymethyl derivatives of phenols . The precursor aldehydes can then be reduced using sodium borohydride to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Formyl-6-(3-hydroxymethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. The aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-6-(3-hydroxymethylphenyl)phenol is unique due to the presence of both formyl and hydroxymethyl groups on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-hydroxy-3-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQHHBPRSZZWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685075
Record name 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-75-5
Record name 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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